molecular formula C9H9FN4O2S B13566723 3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

Cat. No.: B13566723
M. Wt: 256.26 g/mol
InChI Key: MUUCLFFDOYIDMA-UHFFFAOYSA-N
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Description

“3-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione” is a synthetic organic compound that features a benzotriazole moiety linked to a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Benzotriazole Ring: Starting from an appropriate aromatic precursor, the benzotriazole ring can be synthesized through diazotization and subsequent cyclization reactions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Thietane Ring: The thietane ring can be synthesized via cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The final step involves coupling the benzotriazole and thietane moieties under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thietane ring.

    Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

Medicine

In medicinal chemistry, the compound might be explored for its potential as a drug candidate, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

Industry

Industrial applications could include its use in the development of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: Compounds with similar benzotriazole structures.

    Thietane Derivatives: Compounds featuring the thietane ring.

    Fluorinated Amines: Compounds with similar amino and fluoro functionalities.

Uniqueness

The uniqueness of “3-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C9H9FN4O2S

Molecular Weight

256.26 g/mol

IUPAC Name

1-(1,1-dioxothietan-3-yl)-6-fluorobenzotriazol-5-amine

InChI

InChI=1S/C9H9FN4O2S/c10-6-1-9-8(2-7(6)11)12-13-14(9)5-3-17(15,16)4-5/h1-2,5H,3-4,11H2

InChI Key

MUUCLFFDOYIDMA-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=C(C=C(C(=C3)F)N)N=N2

Origin of Product

United States

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